N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and various pyrazolopyridine intermediates. Common reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or other acylating agents.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on cellular processes and pathways.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
- **N~1~-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
Uniqueness
The uniqueness of N1-(2,4-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE lies in its specific structural features, such as the presence of trifluoromethyl and isopropyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H23F3N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C21H23F3N4O2/c1-12(2)28-11-15-16(21(22,23)24)10-19(30)27(20(15)26-28)8-7-18(29)25-17-6-5-13(3)9-14(17)4/h5-6,9-12H,7-8H2,1-4H3,(H,25,29) |
InChI Key |
SVUJPRMHBNEVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)(F)F)C |
Origin of Product |
United States |
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